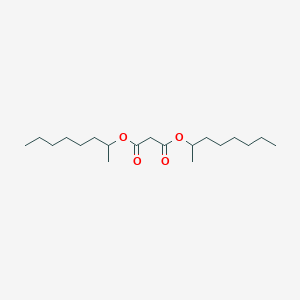

Dioctan-2-yl propanedioate

Description

Dioctan-2-yl propanedioate (IUPAC name: 1,3-di(octan-2-yl) propanedioate) is a dialkyl ester of propanedioic acid (malonic acid), featuring two branched octan-2-yl ester groups.

Propanedioate esters are widely utilized as intermediates in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. The octan-2-yl substituents in this compound likely enhance its compatibility with non-polar matrices, making it suitable for applications requiring controlled release or phase-transfer catalysis.

Properties

CAS No. |

89837-79-6 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

dioctan-2-yl propanedioate |

InChI |

InChI=1S/C19H36O4/c1-5-7-9-11-13-16(3)22-18(20)15-19(21)23-17(4)14-12-10-8-6-2/h16-17H,5-15H2,1-4H3 |

InChI Key |

WFFPUTPISQUHAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)CC(=O)OC(C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctan-2-yl propanedioate typically involves the esterification reaction between propanedioic acid and octan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Propanedioic acid+Octan-2-olAcid catalystDioctan-2-yl propanedioate+Water

Industrial Production Methods

In an industrial setting, the production of dioctan-2-yl propanedioate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Dioctan-2-yl propanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and octan-2-ol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and octan-2-ol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products

Hydrolysis: Propanedioic acid and octan-2-ol.

Reduction: Dioctan-2-yl propanediol.

Transesterification: A new ester and octan-2-ol.

Scientific Research Applications

Dioctan-2-yl propanedioate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It can be used in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).

Material Science: It is used in the preparation of polymers and resins.

Biological Studies: It can be used as a model compound in studies of ester hydrolysis and enzyme activity.

Mechanism of Action

The mechanism of action of dioctan-2-yl propanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. For example, during hydrolysis, water or hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylic acid and alcohol.

Comparison with Similar Compounds

Comparison with Similar Propanedioate Esters

The following table and analysis compare Dioctan-2-yl propanedioate with structurally related esters, emphasizing substituent effects, physical properties, and applications. Data is derived from analogs listed in and inferred from structural trends.

Table 1: Comparative Analysis of Propanedioate Esters

*Molecular weights calculated based on structural formulas.

Structural and Functional Differences

- Substituent Effects: Dioctan-2-yl propanedioate’s branched octyl chains contrast sharply with the ethyl or cyano-containing groups in analogs. Cyanoethyl or nitrile substituents (e.g., 1444-05-9, 63972-18-9) introduce polarity and reactivity, enabling participation in nucleophilic additions or polymer crosslinking—a feature absent in the non-polar octan-2-yl derivative.

- Physical Properties: The octan-2-yl groups increase molecular weight (~356.5 g/mol) compared to smaller esters (e.g., 225.2–280.3 g/mol), resulting in higher viscosity and lower volatility. Water solubility is expected to be negligible for Dioctan-2-yl propanedioate, whereas cyano-substituted analogs exhibit moderate solubility in polar aprotic solvents .

- Applications: Dioctan-2-yl propanedioate: Likely used in hydrophobic coatings or as a plasticizer due to its lipophilicity. Cyanoethyl analogs: Preferred in pharmaceutical synthesis (e.g., 17109-93-2) for constructing heterocycles or nitrile-containing drugs .

Research Findings and Trends

- Synthetic Utility : Shorter-chain propanedioate esters (e.g., diethyl derivatives) are more commonly employed in Claisen condensations, whereas bulkier esters like Dioctan-2-yl propanedioate may hinder such reactions due to steric effects .

- Thermal Stability : Long alkyl chains improve thermal stability, making Dioctan-2-yl propanedioate suitable for high-temperature processes compared to nitrile-substituted esters, which may degrade under similar conditions.

Notes on Data Limitations

While structural analogs provide a framework for comparison, specific empirical data on Dioctan-2-yl propanedioate—such as melting points, spectral data, or toxicity profiles—remain scarce in open literature. Further experimental studies are required to validate inferred properties and explore novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.